盐酸(2S)-2-氨基-3-(3,4-二羟基苯基)丙酸乙酯

描述

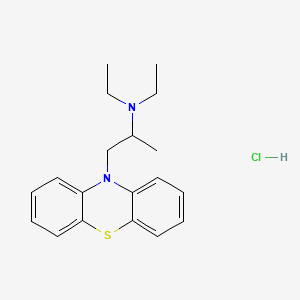

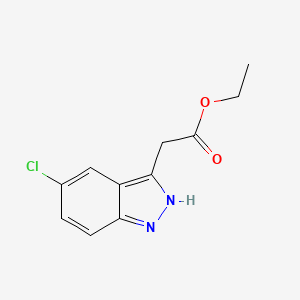

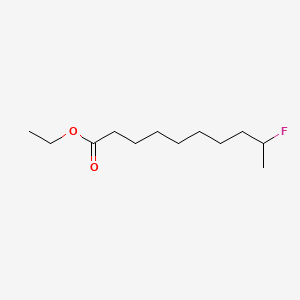

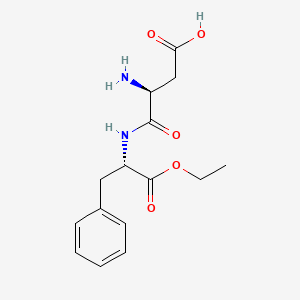

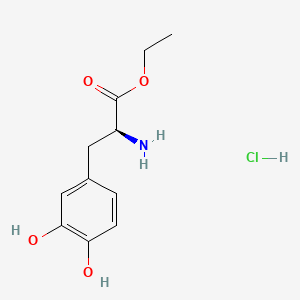

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, also known as Ethyl 3-(3,4-dihydroxyphenyl)propionate, is a compound with the molecular formula C11H14O4 . It contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 2 aromatic hydroxyls .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves dissolving the carboxylic acid in alcohol, adding three drops of H2SO4 95%, and refluxing the mixture for 24 hours . The solvent is then evaporated under reduced pressure, and water is added to the crude mixture. The pH of the aqueous layer is adjusted to 7 by adding drops of a saturated solution of NaHCO3, and brine is added to the mixture. The aqueous layer is extracted three times with ethyl acetate, and the organic layer is dried over Na2SO4. The solvent is then evaporated under reduced pressure to yield the final compound .Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride consists of 34 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The InChI Key is MHJZKZOOQLSKTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has a molecular weight of 210.230 . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .科学研究应用

Parkinson’s Disease Treatment

Etilevodopa HCl: is primarily investigated for its potential in treating Parkinson’s disease (PD) . As a prodrug of L-DOPA, it is designed to increase solubility and bioavailability, aiming to provide a more consistent therapeutic effect . Clinical trials have explored its pharmacokinetics, comparing it to standard levodopa/carbidopa tablets . Although it showed increased solubility and bioavailability, it did not significantly improve on-off fluctuations in PD patients, leading to discontinuation in further development .

Neuropharmacokinetics

In neurology, the focus has been on the pharmacokinetics of Etilevodopa HCl. Studies have shown that it can be rapidly hydrolyzed by esterases in the duodenum and absorbed as L-DOPA, with a shorter time to peak concentration (Cmax) compared to standard formulations . This characteristic could potentially translate to a quicker onset of action, which is crucial for PD patients experiencing motor fluctuations.

Ophthalmology Applications

Etilevodopa HCl: has been evaluated for its ocular penetrance and safety as a dopaminergic prodrug. Research suggests that it could be used topically to treat conditions like myopia due to its high solubility and ability to achieve significant vitreous concentrations . It has been shown to enter the posterior segment of the eye with an intravitreal half-life of eight hours after topical administration .

Drug Delivery Systems

The compound’s role in drug delivery systems has been a subject of interest due to its enhanced pharmacokinetic properties. As a prodrug, it offers better stability and enhanced blood-brain barrier penetration . This makes it a candidate for developing novel delivery methods, such as intranasal delivery systems, which could improve the absorption of therapeutic agents to the brain .

Bioavailability Enhancement

Etilevodopa HCl’s increased solubility is a key factor in its potential to enhance bioavailability . It has been compared to other levodopa preparations, showing a reduced latency to onset, increased area-under-the-curve, and shortened T-max, which are important parameters in drug efficacy .

Clinical Trials and Research

Despite its initial promise, Etilevodopa HCl has had a mixed record in clinical trials . While it has demonstrated some advantages over traditional levodopa in terms of solubility and pharmacokinetics, it has not shown marked improvements in reducing dyskinesia or off-time in PD patients, which has limited its progression to pharmaceutical markets .

安全和危害

作用机制

Target of Action

Etilevodopa primarily targets the dopamine receptors in the brain . Dopamine (DA) is a natural neurotransmitter and neurohormone that exerts its action by binding to five DA receptors in the brain, D1–5 .

Mode of Action

Etilevodopa is a prodrug of Levodopa, which means it is metabolized into Levodopa in the body . It is rapidly hydrolyzed to Levodopa and ethanol by nonspecific esterases in the gastrointestinal tract . Once converted into Levodopa, it can cross the blood-brain barrier and be converted into dopamine, which can then bind to dopamine receptors .

Biochemical Pathways

The production of dopamine represents the first steps in catecholamine synthesis and starts with phenylalanine which is hydroxylated to tyrosine, then again to levodopa (LD) and finally, through decarboxylation, to dopamine (DA) . This cascade is accomplished and catalyzed with the aid of three enzymes .

Pharmacokinetics

Etilevodopa has been found to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) compared to Levodopa . It passes unchanged through the stomach to the duodenum, where it is rapidly hydrolyzed by local esterases and rapidly absorbed as Levodopa .

Result of Action

The primary result of Etilevodopa’s action is the increase in dopamine levels in the brain, which can help alleviate symptoms in conditions like Parkinson’s disease, where dopamine levels are typically low .

Action Environment

The efficacy and stability of Etilevodopa can be influenced by various environmental factors. For instance, the presence of certain other medications can decrease the therapeutic efficacy of Etilevodopa . Therefore, it’s crucial to consider these factors when administering Etilevodopa.

属性

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQFXVIIFKVRCK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。